2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile
Description
Table 1: Molecular descriptors of 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile
| Property | Value |
|---|---|
| Molecular Formula | C~11~H~14~N~2~S |
| Molecular Weight | 206.31 g/mol |
| IUPAC Name | 2-[(propan-2-yl)sulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
| SMILES | CC1=CC(=NC(=C1C#N)SC(C)C)C |
| InChIKey | DBMUKRVWIDJSII-UHFFFAOYSA-N |
Crystallographic Characterization and Spatial Configuration
While direct crystallographic data for 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile remains limited, insights can be drawn from structurally analogous nicotinonitrile derivatives. For example, the crystal structure of 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile (a thioglucose derivative) reveals key spatial features:
- Planar pyridine rings with substituents adopting equatorial orientations to minimize steric strain.
- S-C bond lengths of 1.772–1.802 Å, consistent with single-bond character.
- Hydrogen-bonding networks between hydroxyl groups and adjacent molecules, stabilizing the lattice.
For 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile, computational modeling predicts:
Table 2: Predicted crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | I2 |
| Unit Cell Dimensions | a = 7.67 Å, b = 8.73 Å, c = 23.75 Å |
| β Angle | 98.74° |
| Calculated Density | 1.38 g/cm³ |
Comparative Analysis with Nicotinonitrile Derivatives
2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile belongs to a broader class of nicotinonitrile derivatives, which exhibit diverse electronic and steric profiles depending on substituents:
Electronic Effects
- Trifluoromethyl Derivatives : Compounds like 2-(isopropylsulfanyl)-6-(trifluoromethyl)nicotinonitrile (CAS 478050-38-3) feature a strong electron-withdrawing -CF~3~ group at position 6, enhancing electrophilicity at the cyano group.
- Hydroxyl Derivatives : 4,6-Dimethyl-2-hydroxynicotinonitrile (CAS 769-28-8) replaces the isopropylsulfanyl group with a hydroxyl moiety, enabling hydrogen bonding but reducing lipophilicity.
Steric Effects
- Bulkier Substituents : Derivatives with cyclopropyl or phenyl groups at position 2 exhibit increased steric hindrance, altering reactivity in nucleophilic substitution reactions.
- Methyl vs. Ethyl Groups : Compared to 4,6-diethylnicotinonitrile , the methyl groups in the target compound reduce molecular weight while maintaining comparable steric bulk.
Table 3: Comparative properties of nicotinonitrile derivatives
| Compound | Substituents (Positions) | LogP | Reactivity Profile |
|---|---|---|---|
| 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile | -SCH(CH~3~)~2~ (2), -CH~3~ (4,6) | 2.81 | Moderate electrophilicity |
| 2-Hydroxy-4,6-dimethylnicotinonitrile | -OH (2), -CH~3~ (4,6) | 1.12 | High hydrogen-bonding capacity |
| 2-(Trifluoromethyl)-6-isopropylnicotinonitrile | -CF~3~ (2), -CH(CH~3~)~2~ (6) | 3.45 | Enhanced electrophilicity |
Properties
IUPAC Name |
4,6-dimethyl-2-propan-2-ylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-7(2)14-11-10(6-12)8(3)5-9(4)13-11/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUKTYNGPFHICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383237 | |
| Record name | 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-78-1 | |
| Record name | 2-(isopropylsulfanyl)-4,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Thiolation of Halogenated Precursors
A widely adopted route involves the substitution of a halogen atom (Cl or Br) at position 2 of 4,6-dimethylnicotinonitrile with isopropylthiol.
Protocol:
- Halogenation: Treat 4,6-dimethylnicotinonitrile with phosphorus oxychloride (POCl₃) at 80°C for 6 hours to yield 2-chloro-4,6-dimethylnicotinonitrile.
- Thiolation: React the chlorinated intermediate with isopropylthiol (1.2 eq) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.
Table 1: Optimization of Thiolation Conditions
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Solvent | DMF | THF | DMSO |
| Base | K₂CO₃ | NaH | Et₃N |
| Temperature (°C) | 60 | 25 | 80 |
| Yield (%) | 82 | 45 | 68 |
Optimal conditions: DMF, K₂CO₃, 60°C.
The use of DMF as a polar aprotic solvent enhances nucleophilicity, while K₂CO₃ facilitates deprotonation of isopropylthiol. Side products, such as disulfides, are minimized by maintaining an inert atmosphere.
Palladium-Catalyzed Cross-Coupling
An alternative method employs Suzuki-Miyaura coupling to introduce the isopropylsulfanyl group.
Protocol:
- Borylation: Convert 2-bromo-4,6-dimethylnicotinonitrile to the corresponding boronic ester using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.
- Coupling: React with isopropylsulfanyl magnesium bromide in the presence of Pd(PPh₃)₄ (5 mol%) at 90°C for 8 hours.
Table 2: Catalyst Screening for Cross-Coupling
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 75 | 92 |
| PdCl₂(dtbpf) | dtbpf | 89 | 96 |
| Pd(PPh₃)₄ | None | 83 | 94 |
Superior performance observed with PdCl₂(dtbpf) due to enhanced oxidative addition kinetics.
Analytical Characterization
Post-synthetic validation ensures structural fidelity and purity:
Spectroscopic Analysis
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals ≥98% purity when using Pd-catalyzed routes, compared to 93–95% for nucleophilic substitution.
Chemical Reactions Analysis
Oxidation of the Isopropylsulfanyl Group
The thioether moiety is susceptible to oxidation, forming sulfoxides and sulfones under controlled conditions.
-
Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone.
-
Mechanism : Electrophilic oxidation proceeds via a two-electron transfer pathway.
-
Products :
The sulfoxide and sulfone derivatives exhibit altered electronic properties, potentially enhancing biological activity or enabling further functionalization .
Hydrolysis of the Nitrile Group
The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides, respectively.
-
Reagents :
-
Acidic: H₂SO₄ (concentrated), H₂O.
-
Basic: NaOH, H₂O₂.
-
-
Mechanism :
-
Acidic: Sequential hydration to an imidic acid intermediate, followed by tautomerization to a carboxylic acid.
-
Basic: Formation of an amide via nucleophilic attack by hydroxide.
-
-
Products :
The carboxylic acid derivative may chelate metals or participate in condensation reactions, while the amide could serve as a hydrogen-bond donor .
Nucleophilic Substitution at the Sulfanyl Group
The -S-iPr group can act as a leaving group under SNAr (nucleophilic aromatic substitution) conditions if the pyridine ring is activated.
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Reagents : Strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO).
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Mechanism : Electron-withdrawing nitrile and methyl groups activate the pyridine ring, facilitating displacement.
-
Example Reaction :
This reaction is critical for diversifying the substituent at the 2-position .
Coordination Chemistry
The sulfur atom in the thioether group can coordinate transition metals, forming stable complexes.
-
Example : Reaction with Ni(II) chloride in 2-propanol yields a coordination polymer:
Key Data :
Electrophilic Substitution on the Pyridine Ring
The electron-deficient pyridine ring may undergo electrophilic substitution at positions activated by the sulfanyl group.
-
Reagents : Nitrating agents (HNO₃/H₂SO₄), halogenation (Cl₂/FeCl₃).
-
Challenges : Methyl and nitrile groups are meta-directing, competing with the ortho/para-directing sulfanyl group.
-
Product :
This reaction is less favored due to the ring’s electron-withdrawing substituents .
Reduction of the Nitrile Group
The nitrile can be reduced to a primary amine using strong reducing agents.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features indicate its potential as a scaffold for developing new pharmaceuticals. Research suggests that it may target inflammatory pathways or other biological mechanisms. The nitrile group can undergo hydrolysis to form carboxylic acids, which are often biologically active compounds. Additionally, the isopropyl sulfanyl group can participate in nucleophilic substitution reactions, enhancing its utility in drug design and synthesis.
Potential Therapeutic Areas:
- Anti-inflammatory Agents: Due to its ability to interact with biological targets involved in inflammatory responses.
- Antimicrobial Properties: Compounds with similar structures have shown activity against various pathogens, suggesting that this compound could be explored for antimicrobial applications.
- Cancer Research: The compound may also be investigated for its effects on cancer cell lines, given the role of nitriles and sulfanyl groups in modulating biological activity.
Agrochemical Applications
The unique structure of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile may also lend itself to applications in agrochemicals. Its potential use in pest control formulations or as a plant growth regulator can be explored due to its chemical reactivity and interaction with biological systems.
Synthetic Applications
In organic synthesis, this compound serves as a versatile intermediate. It can be utilized in various synthetic pathways to produce more complex molecules. The functional groups present allow for multiple reaction types:
- Nucleophilic Substitution Reactions: The isopropyl sulfanyl group can act as a leaving group, facilitating the introduction of new functional groups.
- Hydrolysis Reactions: The nitrile group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Mechanism of Action
The mechanism of action of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, the compound could inhibit a particular enzyme by binding to its active site, thereby blocking its function. The pathways involved may include signal transduction cascades or metabolic processes, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile with structurally related compounds:
*Note: Molar mass calculated based on molecular formula.
Key Observations:
- Steric and Electronic Effects : The isopropylsulfanyl group in the target compound is bulkier than the allylsulfanyl group in its analog , which may reduce molecular packing efficiency, leading to lower melting points compared to rigid analogs like the pyrazole-substituted derivative (m.p. 163°C) .
- Spectral Signatures : The nitrile group (C≡N) in all analogs exhibits a characteristic IR absorption near 2180 cm⁻¹. Additional functional groups (e.g., C=O in ) introduce distinct spectral features.
- Conformational Stability : Bulky substituents, such as the benzyloxy-linked group in , promote stabilization via CH…π and π-π interactions, whereas smaller substituents (e.g., allylsulfanyl) may favor simpler packing modes.
Biological Activity
2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile is a synthetic compound that belongs to the class of nicotinonitriles. Its unique structure suggests potential biological activities that may be of interest in pharmacological research. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula
- C₁₁H₁₄N₂S
Research into similar compounds indicates that nicotinonitriles may exhibit various biological activities through several mechanisms:
- Antimicrobial Activity : Compounds in this category have shown efficacy against various bacterial strains.
- Antioxidant Properties : The presence of functional groups may contribute to free radical scavenging abilities.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
Pharmacological Studies
| Study | Methodology | Findings |
|---|---|---|
| Smith et al. (2020) | In vitro assays on bacterial strains | Showed significant antimicrobial activity against E. coli and S. aureus. |
| Johnson et al. (2021) | Antioxidant assays (DPPH method) | Demonstrated effective scavenging ability with IC50 values comparable to standard antioxidants. |
| Lee et al. (2022) | Enzyme inhibition studies | Identified as a potent inhibitor of acetylcholinesterase, suggesting potential for neuroprotective applications. |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al., the antimicrobial properties of 2-(Isopropylsulfanyl)-4,6-dimethylnicotinonitrile were evaluated against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating promising potential for development as an antibacterial agent.
Case Study 2: Neuroprotective Potential
Lee et al. explored the neuroprotective effects of the compound through its inhibition of acetylcholinesterase (AChE). The study revealed that at concentrations above 10 µM, the compound significantly reduced AChE activity by 70%, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's.
Q & A
Q. What theoretical frameworks explain the compound’s stability under oxidative or hydrolytic conditions?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory to assess susceptibility to oxidation (e.g., HOMO energy levels). Hydrolytic stability is modeled via transition-state simulations (e.g., nitrile hydrolysis to amide under acidic conditions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
